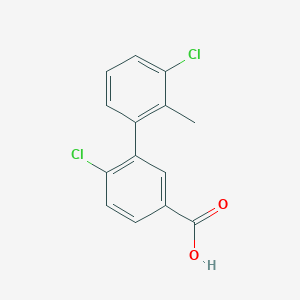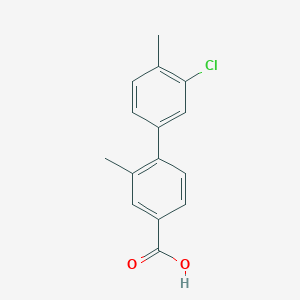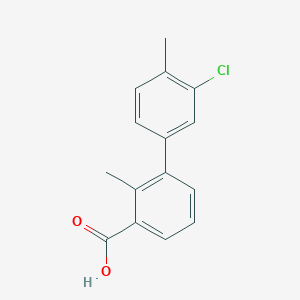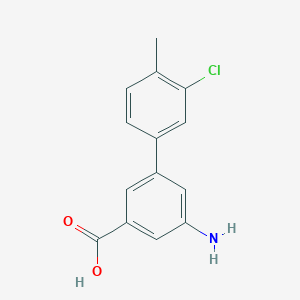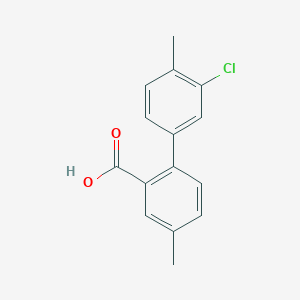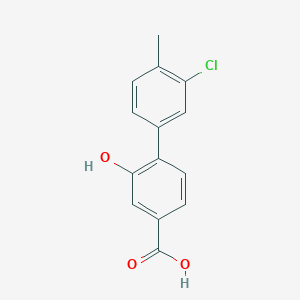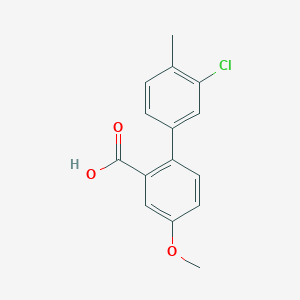
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid (3-CMP-2MBA) is an organic compound that is widely used in scientific research. It is a synthetic compound that can be used to study a variety of biochemical and physiological processes. 3-CMP-2MBA has a variety of applications ranging from organic synthesis to drug development and has been used in numerous laboratory experiments.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to study the biochemical and physiological effects of various drugs. It has also been used to study the effects of various environmental pollutants on biochemical and physiological processes. Additionally, 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of various hormones on biochemical and physiological processes.
作用機序
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% acts as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% can act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor. Additionally, 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
実験室実験の利点と制限
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a synthetic compound, so it is relatively easy to obtain and use. Additionally, it has a variety of applications, so it can be used in a variety of experiments. However, 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very stable, so it must be stored at low temperatures.
将来の方向性
There are several potential future directions for research involving 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%, such as its use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be conducted to explore the potential toxicity of 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%, in order to ensure its safe use in laboratory experiments.
合成法
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-methylphenol with 2-methoxybenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in yields of up to 95%. Other methods of synthesis include the reaction of 3-chloro-4-methylphenol with 2-methoxybenzaldehyde in the presence of a base, and the reaction of 3-chloro-4-methylphenol with 2-methoxybenzoic anhydride in the presence of a base.
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-6-7-10(8-13(9)16)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSOESSISFUPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690305 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-90-6 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

